molecular formula C28H30N6O3 B8069534 CCK-B Receptor Antagonist 1

CCK-B Receptor Antagonist 1

Numéro de catalogue B8069534
Poids moléculaire: 498.6 g/mol
Clé InChI: YDZYKNJZCVIKPP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CCK-B Receptor Antagonist 1 is a useful research compound. Its molecular formula is C28H30N6O3 and its molecular weight is 498.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality CCK-B Receptor Antagonist 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CCK-B Receptor Antagonist 1 including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

  • Panic Attacks and Opioid Effects : CCK-B receptor antagonists have shown potential in alleviating CCK4-induced panic attacks in humans and potentiating opioid effects in animals. The ability of these compounds to cross the blood-brain barrier is crucial for their clinical use. For instance, the compound N-[N-[(2-adamantyloxy)carbonyl]-D-alpha-methyltryptophanyl]-N-[2-(4-chlorophenyl)ethyl]glycine (26A) demonstrated high affinity and selectivity for the CCK-B receptor and was able to cross the blood-brain barrier in mice (Blommaert et al., 1993).

  • Anxiety, Pain, and Psychosis : The role of CCK-B receptors in conditions like panic disorder, anxiety, pain, and psychosis has led to the development of new antagonists with improved pharmacokinetic properties. These CCK-B receptor antagonists are valuable for evaluating the role of CCK-B receptor activation in these disorders through clinical studies (Lowe, 1995).

  • Anxiolytic Effects : Selective CCK-B receptor antagonists like PD134308 and PD135158 have been found effective in various rodent and primate models of anxiety, including the mouse light/dark discrimination test and a marmoset 'human threat' model. These antagonists were more potent than diazepam and did not cause sedation or muscle relaxation at high doses (Costall et al., 1991).

  • Medicinal Chemistry Approaches : Extensive structure-activity relationship (SAR) studies have been conducted on a wide range of templates for developing CCK-B receptor selective antagonists. These efforts have led to the identification of compounds like L-365260 and Cl-988, highlighting the medicinal chemistry approaches used in this field (Trivedi, 1994).

  • Brain Penetration Estimation : An in vivo binding assay was developed to estimate the central nervous system potency and brain penetration of systemically administered CCK-B antagonists. This study is crucial for understanding the clinical effectiveness of these compounds (Patel et al., 1994).

  • Gastric Secretion and Pancreatic Secretion : PD-136,450, a CCK-B receptor antagonist, was found to antagonize gastrin-stimulated acid secretion and stimulate acid output in basal secreting animals. It also showed powerful agonist activity on pancreatic secretion, indicating its potential role in gastrointestinal functions (Schmassmann et al., 1994).

  • Memory-Enhancing Effects : CCK-B receptor antagonists have shown potential in memory-enhancing effects, as evidenced in various preclinical tests. Their involvement in improving cognitive functions is an area of significant interest (Rasmussen, 1995).

Propriétés

IUPAC Name

1-[1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZYKNJZCVIKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CCK-B Receptor Antagonist 1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CCK-B Receptor Antagonist 1
Reactant of Route 2
CCK-B Receptor Antagonist 1
Reactant of Route 3
CCK-B Receptor Antagonist 1
Reactant of Route 4
Reactant of Route 4
CCK-B Receptor Antagonist 1
Reactant of Route 5
CCK-B Receptor Antagonist 1
Reactant of Route 6
CCK-B Receptor Antagonist 1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.